

# An In-depth Technical Guide to AZD8797: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AZ7976    |           |
| Cat. No.:            | B12381615 | Get Quote |

Disclaimer: Initial searches for the compound "AZ7976" did not yield any specific results. Based on the available information, it is highly probable that this is a typographical error and the intended compound is AZD8797. This technical guide will focus on the chemical structure and properties of AZD8797.

### Introduction

AZD8797, also known as KAND567 or Rugocrixan, is a potent and selective, orally bioavailable, allosteric non-competitive antagonist of the human C-X3-C motif chemokine receptor 1 (CX3CR1).[1][2][3] CX3CR1 and its ligand, fractalkine (CX3CL1), play a crucial role in mediating the adhesion and migration of leukocytes, making them a key target in various inflammatory and neurodegenerative diseases.[4][5] This guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the mechanism of action of AZD8797, tailored for researchers, scientists, and drug development professionals.

## **Chemical Structure and Physicochemical Properties**

The chemical and physical properties of AZD8797 are summarized in the table below, providing a quantitative overview of its key characteristics.



| Property          | Value                                                                                                 | Reference |
|-------------------|-------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | (2R)-2-[[2-amino-5-[[(1S)-1-phenylethyl]thio]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-methyl-1-pentanol | [6]       |
| Molecular Formula | C19H25N5OS2                                                                                           | [6]       |
| Molecular Weight  | 403.6 g/mol                                                                                           | [6]       |
| CAS Number        | 911715-90-7                                                                                           | [6]       |
| Solubility        | Soluble in DMSO                                                                                       | [2][6]    |
| Purity            | ≥98%                                                                                                  | [6]       |
| λmax              | 246 nm                                                                                                | [6]       |
| SMILES            | NC1=NC2=NC(SINVALID-<br>LINKC3=CC=CC=C3)=NC(NINVALID-LINK<br>CC(C)C)=C2S1                             | [6]       |
| InChI Key         | ZMQSLMZOWVGBSM-<br>GXTWGEPZSA-N                                                                       | [6]       |

# **Pharmacological Properties**

AZD8797 exhibits a distinct pharmacological profile as a non-competitive allosteric modulator of CX3CR1. Its key pharmacological parameters are detailed in the table below.



| Parameter                              | Species | Value                                   | Assay                                                  | Reference |
|----------------------------------------|---------|-----------------------------------------|--------------------------------------------------------|-----------|
| Ki                                     | Human   | 3.9 nM                                  | Radioligand<br>Binding Assay                           | [1][2]    |
| Rat                                    | 7 nM    | Radioligand<br>Binding Assay            | [5]                                                    |           |
| Selectivity (Ki for CXCR2)             | Human   | 2800 nM                                 | Radioligand<br>Binding Assay                           | [1]       |
| IC50                                   | Human   | 6 nM                                    | Flow Adhesion<br>Assay (B-<br>lymphocyte cell<br>line) | [7][8]    |
| Human                                  | 300 nM  | Flow Adhesion<br>Assay (Whole<br>Blood) | [7][8]                                                 |           |
| Binding Affinity<br>(Kd)               | Human   | 12 nM                                   | [³H]AZD8797<br>Saturation<br>Binding                   | [7]       |
| Equilibrium Dissociation Constant (KB) | Human   | 10 nM                                   | [1][5]                                                 |           |
| Rat                                    | 29 nM   | [1][5]                                  |                                                        | _         |
| Mouse                                  | 54 nM   | [1][5]                                  | _                                                      |           |

## **Mechanism of Action and Signaling Pathways**

AZD8797 functions as a non-competitive allosteric modulator of the CX3CR1 receptor.[7] This means it binds to a site on the receptor that is distinct from the binding site of the endogenous ligand, fractalkine (CX3CL1).[7] This allosteric binding non-competitively prevents the binding of CX3CL1 and subsequently inhibits downstream signaling.[7]

The binding of AZD8797 to CX3CR1 has been shown to affect both G-protein signaling and  $\beta$ -arrestin recruitment in a biased manner.[7][9] It prevents G-protein activation, as demonstrated



in [ $^{35}$ S]GTPyS accumulation assays.[7][8][9] Interestingly, in dynamic mass redistribution (DMR) experiments, AZD8797 displayed weak G $\alpha$ i-dependent agonism.[7][8][9] Furthermore, at sub-micromolar concentrations, it positively modulates the CX3CL1 response in a  $\beta$ -arrestin recruitment assay.[7][8][9]

The inhibitory action of AZD8797 on the CX3CL1/CX3CR1 signaling pathway has significant implications for inflammatory responses. By blocking this pathway, AZD8797 can suppress the activation of microglia and astrocytes, thereby inhibiting the release of pro-inflammatory cytokines such as IL-1 $\beta$ , IL-6, and TNF- $\alpha$ .[10][11] This mechanism also leads to a reduction in apoptosis.[10][12]



Click to download full resolution via product page

Fig. 1: AZD8797 Mechanism of Action on CX3CR1 Signaling.

## **Experimental Protocols**

Detailed methodologies for key experiments involving AZD8797 are outlined below.

- Objective: To determine the binding affinity (Ki) of AZD8797 for CX3CR1.
- Protocol:
  - Membranes from Chinese hamster ovary (CHO-K1) cells stably expressing human
     CX3CR1 (CHO-hCX3CR1) are used.[7]



- Saturation binding experiments are performed using [<sup>3</sup>H]AZD8797 (0.5 to 50 nM) and <sup>125</sup>I-CX<sub>3</sub>CL1 (1–400 pM).[7]
- Non-specific binding is determined in the presence of a high concentration of unlabeled AZD8797 or CX3CL1.[7]
- The reactions are incubated at room temperature and then filtered.[7]
- Radioactivity is measured using a scintillation counter.[7]
- Data are analyzed using non-linear regression to determine Kd and Bmax.
- Objective: To measure the functional antagonism of AZD8797 on CX3CL1-mediated cell adhesion.
- Protocol:
  - A human B-lymphocyte cell line (RPMI-8226) endogenously expressing CX3CR1 or human whole blood is used.[7][8]
  - Cells are pre-incubated with varying concentrations of AZD8797.[7]
  - The cells are then flowed over a surface coated with recombinant human CX3CL1.[7]
  - The number of adherent cells is quantified to determine the IC<sub>50</sub> value of AZD8797.[7]
- Objective: To assess the effect of AZD8797 on G-protein activation.
- Protocol:
  - CHO-hCX3CR1 cell membranes are incubated with [35S]GTPγS, GDP, and varying concentrations of AZD8797 in the presence or absence of CX3CL1.[7][8][9]
  - The reaction is incubated to allow for the binding of [35S]GTPyS to activated G-proteins.[7]
  - The amount of bound [35S]GTPyS is measured by scintillation counting.[7]

## Foundational & Exploratory





• Objective: To evaluate the modulatory effect of AZD8797 on CX3CL1-induced β-arrestin recruitment.

#### Protocol:

- $\circ$  A cell-based assay is used where  $\beta$ -arrestin is tagged with a reporter enzyme or fluorescent protein.
- Cells expressing CX3CR1 are treated with varying concentrations of CX3CL1 in the presence or absence of different concentrations of AZD8797.[7]
- $\circ$  The recruitment of  $\beta$ -arrestin to the receptor is measured by detecting the reporter signal. [7]





Click to download full resolution via product page

Fig. 2: Logical Workflow of AZD8797 Characterization.

## Conclusion

AZD8797 is a well-characterized, potent, and selective non-competitive allosteric modulator of the CX3CR1 receptor. Its ability to inhibit the CX3CL1/CX3CR1 signaling pathway highlights its therapeutic potential in a range of inflammatory and neurodegenerative conditions. The



comprehensive data on its chemical structure, physicochemical properties, and pharmacological profile, as presented in this guide, provide a solid foundation for further research and development efforts in this area.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. AZD8797 | CX3CR1 modulator | CAS 911715-90-7 | Buy AZD-8797 from Supplier InvivoChem [invivochem.com]
- 4. pnas.org [pnas.org]
- 5. Pharmacological inhibition of the chemokine receptor CX3CR1 attenuates disease in a chronic-relapsing rat model for multiple sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. AZD8797 is an allosteric non-competitive modulator of the human CX3CR1 receptor -PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. AZD8797 is an allosteric non-competitive modulator of the human CX3CR1 receptor -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. A novel CX3CR1 inhibitor AZD8797 facilitates early recovery of rat acute spinal cord injury by inhibiting inflammation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to AZD8797: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12381615#chemical-structure-and-properties-of-az7976]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com